molecular formula C29H33NO5 B14028269 (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid

(2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid

Cat. No.: B14028269
M. Wt: 475.6 g/mol
InChI Key: NQSMXCAPWSRSNZ-RMVMEJTISA-N
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Description

The compound “(2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid” is a structurally complex molecule primarily utilized in peptide synthesis and medicinal chemistry as a chiral building block. Its key structural features include:

  • Fmoc protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is a widely used protecting group for amines in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and easy removal under mild acidic conditions .
  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle with stereochemical control at the 2R position, which influences conformational rigidity and binding specificity .
  • 4-Oxobutanoic acid: A ketone-containing carboxylic acid that can participate in conjugation reactions or act as a bioisostere for phosphate groups .

The compound’s stereochemistry and functional groups make it valuable for designing protease inhibitors, peptidomimetics, and prodrugs.

Properties

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

(2R)-2-cyclohexyl-4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H33NO5/c31-27(17-24(28(32)33)19-9-2-1-3-10-19)26-15-8-16-30(26)29(34)35-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h4-7,11-14,19,24-26H,1-3,8-10,15-18H2,(H,32,33)/t24-,26?/m1/s1

InChI Key

NQSMXCAPWSRSNZ-RMVMEJTISA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](CC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CCC(CC1)C(CC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Preparation and Swelling

  • The resin (typically a polystyrene-based solid support) is loaded with approximately 0.04 mmol of starting material per reaction vessel.
  • Swelling in CH2Cl2 and DMF is critical to allow efficient diffusion of reagents and solvents into the resin matrix.

Fmoc Deprotection

  • Piperidine in DMF (20%) is used to remove the Fmoc protecting group.
  • The two-step deprotection (5 min followed by 15 min) ensures complete removal without damaging the resin or peptide chain.

Amino Acid Coupling

  • Coupling reagents include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Bases such as DIPEA (N,N-diisopropylethylamine) facilitate activation and coupling efficiency.
  • Alternative coupling with DIC (diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) is also employed.
  • Reaction times for coupling are typically 40 minutes to ensure complete attachment.

Washing Steps

  • Multiple washes with DMF and CH2Cl2 are performed to remove excess reagents and by-products after each step.

Summary Table of Preparation Parameters

Parameter Details
Resin loading 0.04 mmol per vessel
Swelling solvents CH2Cl2 (3 min), DMF (2 x 30 min)
Fmoc deprotection reagent 20% Piperidine in DMF
Fmoc deprotection time 5 min + 15 min
Coupling reagents PyBOP, HATU, HCTU, DIC + HOAt
Base DIPEA
Coupling time 40 min
Washing solvents DMF (multiple washes), CH2Cl2 (final)
Equipment Syro-peptide synthesizer (MultiSynTech)

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the pyrrolidine amine. Its removal is essential for subsequent coupling reactions in peptide synthesis.

Reaction Conditions and Outcomes

ReagentConditionsOutcomeYieldSource
20% PiperidineDMF, 30 min, RTCleavage of Fmoc, free amine>95%
2% DBUDCM, 15 min, RTRapid deprotection90–95%

This step is critical for exposing the amine group for further functionalization. Piperidine is preferred for its efficiency, while DBU offers faster cleavage .

Reactivity of the Ketone Moiety

The 4-oxobutanoic acid ketone participates in nucleophilic additions and reductions:

Reaction TypeReagents/ConditionsProductApplicationSource
Reductive AminationNaBH3CN, NH4OAc, MeOHSecondary amine conjugateDrug delivery systems
Hydrazone FormationHydrazine hydrate, EtOHHydrazone derivativesBioconjugation
ReductionNaBH4, THF/H2O4-Hydroxybutanoic acid derivativeIntermediate synthesis

The ketone’s electrophilic nature enables its use in forming bioconjugates and prodrugs .

Carboxylic Acid Functionalization

The terminal carboxylic acid undergoes esterification, amidation, and peptide coupling:

Key Reactions

ReactionReagentsProductRoleSource
EsterificationDCC, DMAP, ROHMethyl/tert-butyl estersProdrug formulation
Amide CouplingHATU, DIPEA, aminePeptide bond formationTherapeutic agent synthesis
ActivationEDCl, HOBtActivated intermediateSolid-phase synthesis

Coupling agents like HATU and EDCl are widely used to achieve high-purity amides .

Stability Under Synthetic Conditions

The compound’s stability is influenced by pH and temperature:

ConditionObservationImpact on StructureSource
Acidic (pH < 3)Partial ester hydrolysisLoss of Fmoc group
Basic (pH > 10)Rapid Fmoc cleavagePremature deprotection
High temperatureCyclohexyl group degradationReduced bioactivity

Optimal storage at 2–8°C in anhydrous DMF or DCM is recommended to preserve integrity .

Comparative Reactivity of Structural Moieties

Functional GroupReactivity PrioritySusceptibility
Fmoc-protected amineHigh (piperidine-sensitive)Base-induced cleavage
KetoneModerate (nucleophilic)Reduction, condensation
Carboxylic acidHigh (coupling reactions)Esterification, amidation

This hierarchy guides synthetic strategies, prioritizing Fmoc deprotection before ketone or acid modifications .

Key Reagents in Synthetic Pathways

ReagentRoleExample Use CaseSource
PiperidineFmoc removalPeptide chain elongation
HATUCarbodiimide couplingSolid-phase synthesis
NaBH4Ketone reductionAlcohol intermediate preparation

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with pyrrolidine derivatives.

    Protein Engineering: It is used in the modification of proteins to study structure-function relationships.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The pyrrolidine ring and cyclohexyl group contribute to the overall hydrophobicity and conformational flexibility, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous Fmoc-protected derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Features Molecular Weight Functional Groups Stability/Reactivity Applications/Notes
(2R)-4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid Fmoc-pyrrolidine, cyclohexyl, 4-oxobutanoic acid ~500 (estimated) Carboxylic acid, ketone, Fmoc Stable under standard conditions; sensitive to strong acids/bases Peptide synthesis, chiral intermediates
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (2044710-58-7) Fmoc-methylamino, methoxy ester 383.4 Ester, Fmoc Stable in neutral conditions; avoid strong oxidizers Prodrug design, esterase-sensitive linkers
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (180576-05-0) Fmoc-piperazine, acetic acid Not reported Carboxylic acid, piperazine Reacts with electrophiles; incompatible with anhydrides Chelating agents, metal-binding studies
(2R,4S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-2-pyrrolidinecarboxylic acid (913820-87-8) Fluorinated pyrrolidine, Fmoc 355.36 Fluorine, carboxylic acid Enhanced metabolic stability due to C-F bond; resistant to enzymatic cleavage Antiviral agents, enzyme inhibitors
(2S,4R)-1-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloxolane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid (2648920-09-4) Hydroxypyrrolidine, oxolane ring 480.5 Hydroxyl, Fmoc, oxolane High solubility due to hydroxyl group; hygroscopic Carbohydrate mimetics, glycosidase inhibitors
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid (1926162-97-1) Bulky 3-methylpentan-3-yloxy ester 439.50 Ester, Fmoc Improved lipophilicity; slow hydrolysis kinetics Sustained-release formulations

Key Observations:

Fluorinated derivatives (e.g., CAS 913820-87-8) exhibit increased metabolic stability due to the electronegative fluorine atom, making them suitable for in vivo applications .

Reactivity and Stability :

  • Compounds with ester groups (e.g., CAS 2044710-58-7) are prone to hydrolysis under acidic/basic conditions, whereas the target’s ketone group offers greater stability .
  • Piperazine-containing analogs (e.g., CAS 180576-05-0) show distinct reactivity profiles due to their nitrogen-rich rings, enabling coordination with metal ions .

Biological Applications :

  • The hydroxypyrrolidine-oxolane hybrid (CAS 2648920-09-4) demonstrates enhanced solubility, making it ideal for aqueous-phase reactions .
  • Bulky ester derivatives (e.g., CAS 1926162-97-1) are tailored for controlled drug release due to slow enzymatic cleavage .

Biological Activity

The compound (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid is a complex organic molecule with significant potential for diverse biological activities. Its structure incorporates a fluorene moiety, a pyrrolidine ring, and a cyclohexyl group, suggesting unique interactions with biological targets. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H33NO5C_{29}H_{33}NO_5, with a molecular weight of 475.6 g/mol. The presence of functional groups such as carboxylic acids, ketones, and methoxycarbonyl groups enhances its chemical reactivity and interaction potential with biological systems.

Structural Features

FeatureDescription
Molecular Weight475.6 g/mol
Functional GroupsCarboxylic acid, ketone, methoxycarbonyl
Stereochemistry(2R) configuration
Key MoietiesFluorene, pyrrolidine, cyclohexyl

Biological Activity Overview

Research indicates that compounds similar to This compound often exhibit significant biological activities, including but not limited to:

  • Antitumor Activity : Compounds with similar structures have been investigated for their potential to inhibit tumor growth.
  • Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from damage.
  • Antiviral Properties : The fluorene moiety may contribute to antiviral activity by stabilizing the compound.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The Fmoc group provides steric hindrance, affecting binding affinity and specificity, while the hydrophobic nature of the cyclohexyl group influences overall activity.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of various pyrrolidine derivatives, including compounds similar to This compound . Results indicated that these compounds inhibited cancer cell proliferation in vitro.

Case Study 2: Neuroprotective Effects

Research published in Journal of Medicinal Chemistry highlighted that specific derivatives exhibited neuroprotective effects in models of neurodegeneration, suggesting a mechanism involving antioxidant properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1. 2-Methyl-6-phenyletinContains phenyl and ethynyl groupsNeuroprotectiveInvestigated for mGluR5 antagonism
2. Pyrrolidine DerivativesSimilar ring structureAntitumorVariability in substituents affects activity
3. Fluorene-Based CompoundsIncorporates fluorene moietyAntiviralEnhanced stability due to fluorene

Q & A

Q. What are the recommended synthesis protocols for (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid?

The synthesis of this compound typically involves Fmoc (fluorenylmethoxycarbonyl) protection strategies common in peptide chemistry. Key steps include:

  • Microwave-assisted coupling : Reduces reaction times and improves yields for Fmoc-protected intermediates (e.g., similar compounds achieved 85% yield in 30 minutes under microwave conditions) .
  • Chiral resolution : Use of (R)-configured starting materials or enzymatic resolution to ensure stereochemical integrity at the cyclohexyl and pyrrolidine moieties .
  • Protection of reactive groups : The Fmoc group is introduced early to protect the pyrrolidine nitrogen, followed by cyclohexyl group incorporation via alkylation .

Q. What handling precautions are necessary for this compound?

Safety Data Sheets (SDS) emphasize:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to mitigate acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., toxic fumes during combustion) .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the Fmoc group .

Q. How should the compound be stored to maintain stability?

  • Storage conditions : Keep in tightly sealed containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the Fmoc group .
  • Avoid moisture : Hygroscopic degradation is a risk; use desiccants in storage containers .
  • Short-term stability : Stable for 6 months under recommended conditions, but monitor via HPLC for decomposition .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?

Optimization strategies include:

  • Coupling reagent selection : HOBt/DIC or Oxyma Pure/DIC systems improve activation efficiency for sterically hindered pyrrolidine residues .
  • Temperature control : Conduct reactions at 0–4°C to minimize racemization during Fmoc deprotection .
  • Resin choice : Use low-swelling resins (e.g., PEG-based) to enhance accessibility of the cyclohexyl moiety .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) confirm purity (>95%) and detect byproducts .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR resolve stereochemistry at the cyclohexyl (δ 1.2–1.8 ppm) and pyrrolidine (δ 3.5–4.5 ppm) groups .
  • Circular Dichroism (CD) : Verifies retention of chiral centers during synthesis .

Q. How can researchers address discrepancies in reported toxicity data?

  • In vitro assays : Conduct MTT or LDH assays on HEK293 or HepG2 cells to evaluate acute cytotoxicity (IC50_{50} values) .
  • Comparative analysis : Cross-reference toxicity profiles of structurally similar Fmoc derivatives (e.g., phenylthio or difluorophenyl analogs) to infer risks .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri models to assess aquatic toxicity, as data gaps exist in current SDS .

Methodological Recommendations

  • Contradiction resolution : For conflicting toxicity data, prioritize peer-reviewed studies over SDS (e.g., Key Organics SDS notes missing ecotoxicity data ).
  • Stereochemical analysis : Use X-ray crystallography to resolve ambiguities in chiral centers .
  • Degradation studies : Perform accelerated stability testing (40°C/75% RH) to identify decomposition pathways .

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